Veranisatin B

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Veranisatin b belongs to the class of organic compounds known as terpene lactones. These are prenol lipids containing a lactone ring. This compound exists as a solid, soluble (in water), and a very weakly acidic compound (based on its pKa). Within the cell, this compound is primarily located in the cytoplasm. Outside of the human body, this compound can be found in fruits. This makes this compound a potential biomarker for the consumption of this food product.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Veranisatin B has demonstrated significant antimicrobial properties against various pathogens. Research indicates that extracts from star anise, including those containing this compound, exhibit antibacterial and antifungal activities.

Table 1: Antimicrobial Efficacy of Star Anise Extracts

| Pathogen | Extract Type | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Acinetobacter baumannii | Aqueous Methanolic Extract | 0.1 - 4.0 mg/mL |

| Staphylococcus aureus (MRSA) | Aqueous Methanolic Extract | 0.1 - 4.0 mg/mL |

| Candida albicans | Ethanol Extract | 0.2 - 5.0 mg/mL |

Studies have shown that this compound contributes to the inhibition of biofilm formation and exhibits anti-virulence effects, making it a candidate for treating persistent infections caused by multidrug-resistant bacteria .

Neurotoxic Effects

While this compound possesses therapeutic potential, it is also associated with neurotoxic effects. Case studies have reported neurological symptoms in infants following the ingestion of star anise products containing this compound.

Case Study: Infant Neurotoxicity

- A 3-month-old infant exhibited convulsions after consuming star anise tea prepared from whole stars, leading to hospitalization for observation and treatment. The tea was found to contain high levels of neurotoxic compounds, including this compound .

This highlights the need for caution in the use of star anise products, especially in vulnerable populations such as infants.

Analgesic Properties

This compound has been studied for its analgesic effects in animal models. Research indicates that it can reduce pain responses induced by acetic acid and tail pressure tests in mice.

Table 2: Analgesic Activity of this compound

| Test Method | Dose (mg/kg) | Effect |

|---|---|---|

| Acetic Acid-Induced Writhing | 0.1 | Significant reduction |

| Tail Pressure Test | 0.1 | Significant reduction |

These findings suggest that this compound may have potential applications in pain management therapies .

Pharmacological Insights

The pharmacological profile of this compound includes:

Análisis De Reacciones Químicas

Structural and Functional Features

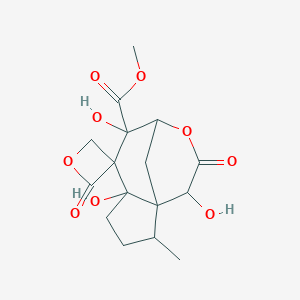

Veranisatin B (C₁₆H₂₀O₉) belongs to the terpene lactone class, characterized by a spiro-oxetane-tricyclic core and multiple hydroxyl groups (Fig. 1) . Key reactive sites include:

-

Lactone ring : Susceptible to hydrolysis under acidic/basic conditions.

-

Hydroxyl groups : Potential sites for esterification or glycosylation.

-

Methyl ester moiety : May participate in transesterification reactions .

Table 1: Key Structural Attributes

| Feature | Position/Group | Reactivity Implications |

|---|---|---|

| Lactone ring | Central oxetane system | Hydrolysis to carboxylic acid |

| Hydroxyl groups | C5', C7', C11' | Oxidation or conjugation targets |

| Methyl ester | C7' position | Transesterification potential |

Biochemical Pathway Involvement

This compound participates in lipid metabolism pathways, particularly lipid peroxidation , where it modulates oxidative stress responses . Its hydroxyl-rich structure suggests radical scavenging potential, though this remains unconfirmed experimentally.

Table 2: Documented Pathway Interactions

Pharmacodynamic Reactions

This compound exhibits dose-dependent neurotoxic and hypothermic effects in vivo:

-

Convulsant activity : Oral administration at 3 mg/kg induces seizures in mice .

-

Hypothermia : Doses as low as 1 mg/kg reduce body temperature .

-

Analgesia : Indirect effects via GABA modulation at subtoxic doses (0.03–0.1 mg/kg) .

Table 3: Pharmacological Reactions in Murine Models

Toxicological Interactions

This compound contributes to star anise toxicity, particularly in infants consuming contaminated teas:

Propiedades

Número CAS |

153445-93-3 |

|---|---|

Fórmula molecular |

C16H20O9 |

Peso molecular |

356.32 g/mol |

Nombre IUPAC |

methyl 5,7,11-trihydroxy-2-methyl-2',10-dioxospiro[9-oxatricyclo[6.3.1.01,5]dodecane-6,3'-oxetane]-7-carboxylate |

InChI |

InChI=1S/C16H20O9/c1-7-3-4-15(21)13(7)5-8(25-10(18)9(13)17)16(22,12(20)23-2)14(15)6-24-11(14)19/h7-9,17,21-22H,3-6H2,1-2H3 |

Clave InChI |

BPDHZCGFGOWILW-UHFFFAOYSA-N |

SMILES |

CC1CCC2(C13CC(C(C24COC4=O)(C(=O)OC)O)OC(=O)C3O)O |

SMILES canónico |

CC1CCC2(C13CC(C(C24COC4=O)(C(=O)OC)O)OC(=O)C3O)O |

melting_point |

212-213°C |

Key on ui other cas no. |

153445-93-3 |

Descripción física |

Solid |

Sinónimos |

veranisatin B |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.